molecular formula C6H3BrF3NS B598325 5-Bromo-2-[(trifluoromethyl)thio]pyridine CAS No. 1204234-35-4

5-Bromo-2-[(trifluoromethyl)thio]pyridine

Cat. No.: B598325
CAS No.: 1204234-35-4
M. Wt: 258.056
InChI Key: KRMHOUUDDDLPFY-UHFFFAOYSA-N
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Description

5-Bromo-2-[(trifluoromethyl)thio]pyridine is an organic compound belonging to the class of pyridine derivatives. It is characterized by the presence of a bromine atom at the 5-position and a trifluoromethylthio group at the 2-position of the pyridine ring. This compound is a yellow crystalline solid and is commonly used in various fields of scientific research, including chemistry, biology, medicine, and industry.

Scientific Research Applications

5-Bromo-2-[(trifluoromethyl)thio]pyridine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor in the synthesis of biologically active compounds.

    Medicine: It is utilized in the development of pharmaceuticals, particularly those containing trifluoromethyl groups due to their unique pharmacological properties.

    Industry: It is employed in the production of agrochemicals and materials science.

Mechanism of Action

Safety and Hazards

The compound has hazard statements H301 - H315 - H319 - H335 . Precautionary statements include P301 + P310 + P330 - P302 + P352 - P305 + P351 + P338 .

Future Directions

Trifluoromethylpyridine and its derivatives, including 5-Bromo-2-[(trifluoromethyl)thio]pyridine, have found applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-[(trifluoromethyl)thio]pyridine typically involves halogenation and trifluoromethylation reactions. One common method includes the halogen/trifluoromethyl displacement reaction, where a suitable pyridine derivative undergoes substitution reactions to introduce the bromine and trifluoromethylthio groups .

Industrial Production Methods

Industrial production of this compound often employs large-scale halogenation and trifluoromethylation processes, utilizing reagents such as bromine and trifluoromethylthiolating agents under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-[(trifluoromethyl)thio]pyridine undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.

    Coupling Reactions: It is used in Suzuki–Miyaura coupling reactions, which involve the formation of carbon-carbon bonds using palladium catalysts.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Suzuki–Miyaura Coupling: This reaction typically uses palladium catalysts and boron reagents under mild conditions.

Major Products

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, in Suzuki–Miyaura coupling, the product is a biaryl compound .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-5-(trifluoromethyl)pyridine: Similar in structure but lacks the thio group, which may result in different reactivity and applications.

    5-Bromo-2-(trifluoromethyl)thiazole: Contains a thiazole ring instead of a pyridine ring, leading to distinct chemical properties and uses.

Uniqueness

5-Bromo-2-[(trifluoromethyl)thio]pyridine is unique due to the presence of both bromine and trifluoromethylthio groups, which impart specific reactivity and properties that are valuable in various chemical transformations and applications .

Properties

IUPAC Name

5-bromo-2-(trifluoromethylsulfanyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF3NS/c7-4-1-2-5(11-3-4)12-6(8,9)10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRMHOUUDDDLPFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1Br)SC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF3NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1204234-35-4
Record name 5-BROMO-2-[(TRIFLUOROMETHYL)THIO]PYRIDINE
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